molecular formula C5H5NOSe B13105819 Selenophene-2-carboxamide

Selenophene-2-carboxamide

Cat. No.: B13105819
M. Wt: 174.07 g/mol
InChI Key: GEBCOHBJOXXZJR-UHFFFAOYSA-N
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Description

Selenophene-2-carboxamide is a selenium-containing heterocyclic compound. Selenophenes are a class of compounds where selenium replaces one of the carbon atoms in the five-membered aromatic ring, similar to thiophenes where sulfur is the heteroatom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenophene-2-carboxamide typically involves the palladium-catalyzed carbonylation of 2-haloselenophenes with amines under a carbon monoxide atmosphere . This method allows for the formation of selenophene-2-carboxamides, selenophene-2,5-dicarboxamides, and N,N’-bridged selenophene-2-carboxamides. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like Cs2CO3 in solvents such as DMF or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Selenophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Selenophenes can be oxidized to form selenophene oxides.

    Reduction: Reduction reactions can convert selenophenes to selenolates.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly employed.

Major Products Formed

    Oxidation: Selenophene oxides.

    Reduction: Selenolates.

    Substitution: Various substituted selenophenes depending on the reagents used.

Mechanism of Action

The mechanism of action of selenophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, selenophene derivatives have been shown to exert their effects through the generation of reactive oxygen species (ROS), modulation of enzyme activities, and interaction with cellular signaling pathways . The precise molecular targets and pathways can vary depending on the specific biological context and the structure of the selenophene derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to sulfur-containing analogs. Selenium’s larger atomic size and different electronegativity can influence the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C5H5NOSe

Molecular Weight

174.07 g/mol

IUPAC Name

selenophene-2-carboxamide

InChI

InChI=1S/C5H5NOSe/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)

InChI Key

GEBCOHBJOXXZJR-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=O)N

Origin of Product

United States

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